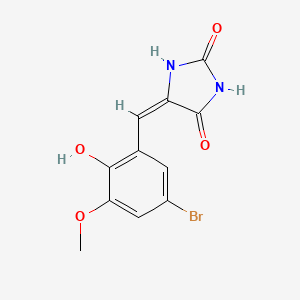

N-(3-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(3-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine involves several key steps, including reductive amination, N-alkylation, and various substitution reactions. A notable related synthesis involves 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, synthesized from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through reductive amination, amide hydrolysis, and N-alkylation, demonstrating the versatility and reactivity of piperazine derivatives in synthesizing complex molecules (Yang Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including N-(3-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine, is characterized by their cyclic nature with nitrogen atoms. This structure confers unique chemical properties, such as the ability to form stable hydrogen bonds and participate in complex formation. Structural analysis through techniques like X-ray diffraction and NMR spectroscopy provides insights into the conformation and reactivity of these molecules. For instance, the crystal structure of related compounds reveals nonplanar conformations and potential for forming hydrogen bonds, highlighting the structural diversity of piperazine derivatives (Xue Si-jia, 2011).

Chemical Reactions and Properties

Piperazine derivatives, including N-(3-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine, are involved in a wide range of chemical reactions, such as N-alkylation, carbonylation, and nucleophilic substitution. These reactions are crucial for modifying the chemical structure and properties of the compounds for various applications. A notable reaction is the carbonylation of N-(2-pyridinyl)piperazines, indicating the reactivity of piperazine rings towards functionalization (Y. Ishii et al., 1997).

科学的研究の応用

Chemical Synthesis and Derivative Formation

The research includes synthesis methodologies involving N-(3-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine or structurally related compounds. For instance, the condensation of 2-aminofluorene with α,ω-dibromoalkanes results in derivatives of piperazine among others, showcasing a method to generate structurally complex molecules from simpler ones (Barak, 1968). Similarly, the synthesis of new thieno[2,3-b][1,6]naphthyridines involves reactions with halo ketones or halo esters, further highlighting the versatility of related chemical structures in synthesizing heterocyclic compounds (Geies et al., 1993).

Chelating Agents and Macrocyclic Chemistry

A convenient synthesis route for bifunctional tetraaza macrocycles has been developed, which could be adapted for creating chelating agents from N-(3-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine and its analogues. These macrocycles have applications in medicinal chemistry and material science, demonstrating the compound's potential in forming complex, biologically relevant structures (McMurry et al., 1992).

Photophysical and Photochemical Applications

Novel zinc(II) phthalocyanines substituted with benzenesulfonamide units containing Schiff base derivatives show promising photophysical and photochemical properties. These findings indicate the potential of using N-(3-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine derivatives in photodynamic therapy, an alternative cancer treatment method due to their photosensitizing abilities (Öncül et al., 2021).

Antimicrobial Activity

Aminobenzylated Mannich bases derived from 3-bromobenzaldehyde, which is structurally related to N-(3-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine, have been studied for their antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents from compounds with similar structural features (Nimavat et al., 2004).

特性

IUPAC Name |

1-(3-bromophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4/c17-15-5-3-4-14(12-15)13-19-21-10-8-20(9-11-21)16-6-1-2-7-18-16/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRPTDMMSNZRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5520481.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-ethyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520497.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5520508.png)

![N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide](/img/structure/B5520516.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5520519.png)

![3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520523.png)

![3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5520548.png)

![7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5520559.png)

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)